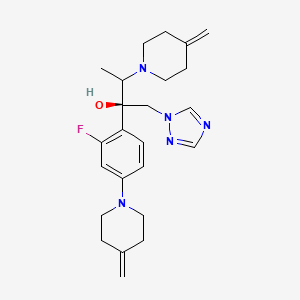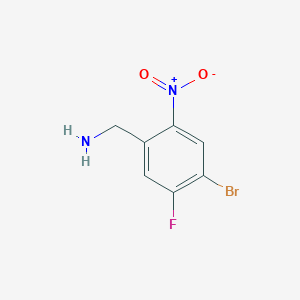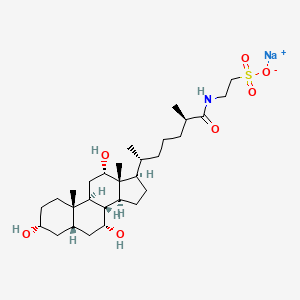
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound plays a crucial role in the emulsification of dietary fats, facilitating their absorption in the intestines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt involves several steps. One common method includes the conjugation of cholic acid with taurine. This reaction typically occurs in the presence of activating agents such as carbodiimides, which facilitate the formation of an amide bond between the carboxyl group of cholic acid and the amino group of taurine .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of bile acids from animal sources, followed by chemical modification to produce the desired taurocholic acid. The process includes steps such as hydrolysis, extraction, and crystallization to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of keto derivatives.
Reduction: The compound can be reduced to form deoxycholic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cholic acid, such as deoxycholic acid and keto derivatives, which have different biological activities and applications .
Aplicaciones Científicas De Investigación
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of bile acids.
Biology: Studied for its role in the regulation of lipid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in liver diseases, obesity, and diabetes.
Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a bile acid. It acts by emulsifying dietary fats, which enhances their absorption in the intestines. Additionally, it interacts with various receptors, such as the farnesoid X receptor (FXR), to regulate lipid metabolism and maintain cholesterol homeostasis . The molecular pathways involved include the activation of FXR, which influences the expression of genes involved in bile acid synthesis and transport .
Comparación Con Compuestos Similares
Similar Compounds
Taurochenodeoxycholic Acid: Another bile acid with similar emulsifying properties but different receptor interactions.
Tauroursodeoxycholic Acid: Known for its anti-apoptotic effects and used in the treatment of gallstones.
Tauro-α-muricholic Acid: A murine-specific bile acid with distinct metabolic effects.
Uniqueness
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt is unique due to its specific structure, which allows it to effectively emulsify fats and interact with FXR to regulate lipid metabolism. Its role in various physiological processes and potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C29H50NNaO7S |
|---|---|
Peso molecular |
579.8 g/mol |
Nombre IUPAC |
sodium;2-[[(2R,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C29H51NO7S.Na/c1-17(6-5-7-18(2)27(34)30-12-13-38(35,36)37)21-8-9-22-26-23(16-25(33)29(21,22)4)28(3)11-10-20(31)14-19(28)15-24(26)32;/h17-26,31-33H,5-16H2,1-4H3,(H,30,34)(H,35,36,37);/q;+1/p-1/t17-,18-,19+,20-,21-,22+,23+,24-,25+,26+,28+,29-;/m1./s1 |
Clave InChI |
FPBJDVAUVACBKI-WNSSYOJHSA-M |
SMILES isomérico |
C[C@H](CCC[C@@H](C)C(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
SMILES canónico |
CC(CCCC(C)C(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



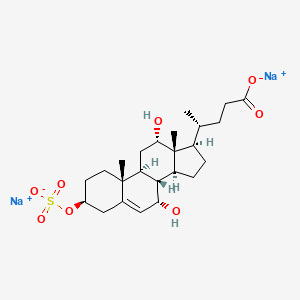
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
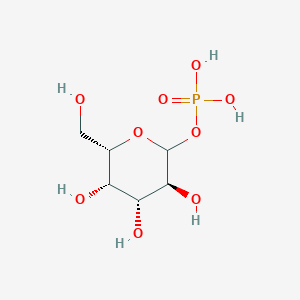
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)

![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

